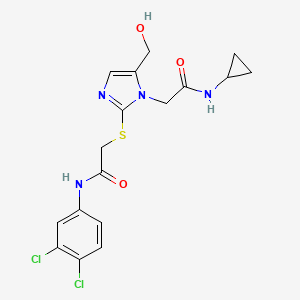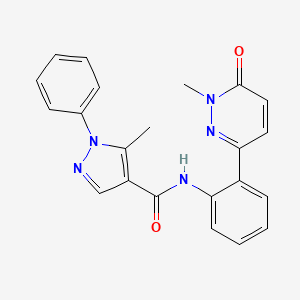
5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized for their potential in various applications, including cytotoxic activity against certain cancer cells. For example, the study by Hassan, Hafez, and Osman (2014) explored the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antioxidant Studies
Another area of research involves the antioxidant properties of similar compounds. Ahmad et al. (2012) synthesized a series of compounds, demonstrating moderate to significant radical scavenging activity, suggesting potential for the development of new biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antitumor Activity
Research on related pyrazole derivatives also shows promising antitumor activity. Stevens et al. (1984) discussed the synthesis of imidazotetrazines with broad-spectrum antitumor agents, highlighting the therapeutic potential of these compounds in cancer treatment (Stevens et al., 1984).
Biological Evaluation for Anticancer and Anti-inflammatory Properties
Further studies have focused on synthesizing novel derivatives for evaluation as anticancer and anti-inflammatory agents, emphasizing the importance of structural modifications to enhance biological activity. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antimicrobial Potential
Novel compounds have also been synthesized and assessed for their antimicrobial potential, with some showing significant activity against various bacterial and fungal strains. This area of research indicates the potential of pyrazole derivatives in developing new antimicrobial agents (Rani et al., 2017).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound may interact with multiple receptors, contributing to its diverse biological activities .
Mode of Action
The exact mode of action of the compound is currently unknown. It is suggested that the compound binds with high affinity to its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets . The downstream effects of these interactions could contribute to its diverse biological activities.
Pharmacokinetics
The compound’s physicochemical properties suggest it may have good pharmacokinetics in preclinical species . The impact of these properties on the compound’s bioavailability is yet to be determined.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s potential to interact with multiple targets suggests it may have broad-spectrum biological activities .
特性
IUPAC Name |
5-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-18(14-23-27(15)16-8-4-3-5-9-16)22(29)24-19-11-7-6-10-17(19)20-12-13-21(28)26(2)25-20/h3-14H,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCYJPNPZSTZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

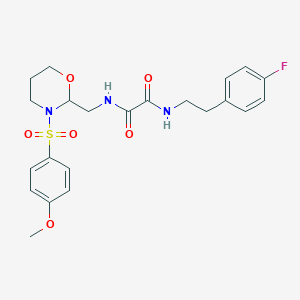
![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)
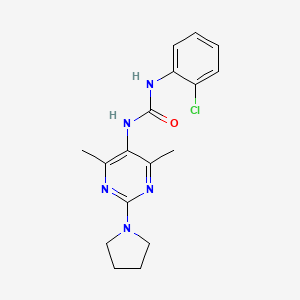
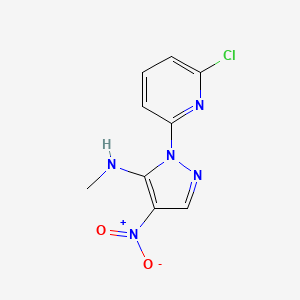

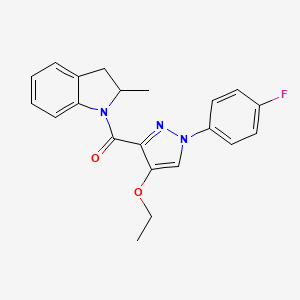

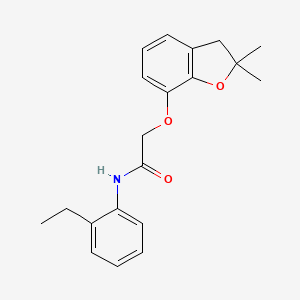
![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)
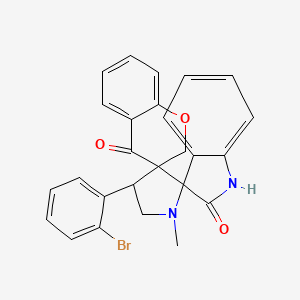
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)
